4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-fluoro-5-(4-methylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-2-4-7(5-3-6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSAHIMPNLZKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Dicarbonyl Compounds with Hydrazine Hydrate
A common and efficient route involves the condensation of β-dicarbonyl compounds (such as 1,3-diketones or their equivalents) with hydrazine hydrate under controlled conditions. This cyclization forms the pyrazole ring and introduces the amino functionality at the 5-position.
- In a typical method, substituted aromatic ketones are converted into β-dicarbonyl intermediates, which then undergo cyclization with hydrazine hydrate.
- Sonication (ultrasound) has been reported as an effective technique to accelerate this cyclization, improving yields and reducing reaction times significantly (1–2 hours) compared to conventional reflux methods.
- The reaction is often carried out in acetic acid or similar solvents, which facilitate cyclization and stabilize intermediates.
Incorporation of the 4-Methylphenyl Group
The 4-methylphenyl substituent at position 3 is typically introduced by using appropriately substituted aromatic ketones or aldehydes in the initial condensation step.
- For example, 4-methylacetophenone derivatives can be used as starting materials to build the β-dicarbonyl intermediates.
- This aryl substituent remains intact during cyclization and subsequent steps.
Detailed Preparation Methodology
Based on a synthesis approach adapted from recent research on pyrazole derivatives by sonication and classical condensation methods, the preparation of 4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine can be outlined as follows:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Preparation of β-Dicarbonyl Intermediate | Condensation of 4-methylacetophenone with ethyl fluoroacetate or equivalent fluorinated β-dicarbonyl precursor | Reflux in toluene or acetonitrile with sodium hydride under nitrogen, 16–18 h | Generates fluorinated diketone intermediate with 4-methylphenyl substituent |
| 2. Cyclization with Hydrazine Hydrate | Reaction of β-dicarbonyl intermediate with hydrazine hydrate in acetic acid | Sonication at room temperature or mild heating for 1–2 h | Forms pyrazole ring and introduces 5-amino group; sonication enhances yield (55–67%) |
| 3. Purification | Column chromatography using ethyl acetate/hexane | Ambient temperature | Purifies the final pyrazol-5-amine compound |
| 4. Characterization | NMR (1H, 13C), IR spectroscopy | Standard spectroscopic techniques | Confirms structure and purity |
Research Findings and Optimization
- Sonication Method Advantages: Ultrasound-assisted synthesis significantly reduces reaction time and improves yields compared to traditional reflux methods. It also allows milder reaction conditions, preserving sensitive substituents like fluorine and methylphenyl groups.
- Yield Range: The reported yields for similar pyrazole derivatives synthesized by this method range from 55% to 67%, depending on substituents and reaction parameters.
- Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and purity.
- Spectroscopic Confirmation: The final product is confirmed by 1H and 13C NMR, showing characteristic chemical shifts for the pyrazole ring, fluorine substituent, methylphenyl group, and amino protons. IR spectroscopy confirms the presence of NH2 and aromatic C-F bonds.
Comparative Table of Preparation Methods for Pyrazole Derivatives
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Reflux Cyclization | β-Dicarbonyl compounds + Hydrazine hydrate | Reflux 16–24 h in acetic acid or ethanol | Well-established, simple setup | Longer reaction time, moderate yields |
| Sonication-Assisted Cyclization | Same as above | Sonication 1–2 h at room temp or mild heat | Faster, higher yields, energy efficient | Requires ultrasound equipment |
| Fluorinated Precursor Route | Fluoro-substituted β-diketones + Hydrazine hydrate | Controlled temperature, inert atmosphere | Direct introduction of fluorine | Availability of fluorinated precursors |
| Electrophilic Fluorination Post-Cyclization | Preformed pyrazoles + Fluorinating agents | Mild conditions, often with catalysts | Selective fluorination | Additional step, possible side reactions |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Amino or thiol-substituted pyrazoles
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents:
The compound is primarily studied for its potential as an active pharmaceutical ingredient (API) in the development of drugs targeting inflammation and pain relief. It serves as a crucial intermediate in synthesizing anti-inflammatory and analgesic medications, enhancing their efficacy and specificity .
Mechanism of Action:
Research indicates that aminopyrazole derivatives, including this compound, can interact with specific biological targets, leading to therapeutic effects. For instance, they have been shown to inhibit heat shock protein 90 (Hsp90), which plays a role in cancer cell proliferation .
Case Studies:
- A study highlighted the optimization of a novel class of Hsp90 inhibitors derived from pyrazole scaffolds, showing promising anticancer activity with improved bioavailability .
- Another investigation into structure-activity relationships (SARs) demonstrated that modifications to the pyrazole structure could enhance antioxidant properties, suggesting a potential for treating oxidative stress-related diseases .
Agricultural Chemistry
Agrochemical Formulations:
4-Fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine is utilized in developing agrochemicals, particularly pesticides and herbicides. Its ability to influence plant growth and pest resistance makes it valuable for crop protection strategies .
Research Insights:
- Studies have shown that incorporating this compound into formulations can enhance the effectiveness of existing agrochemicals while reducing environmental impact through targeted action against specific pests .
Material Science
Advanced Materials Development:
The compound is also explored for its applications in material science, particularly in creating polymers and coatings. Its unique chemical properties contribute to materials with enhanced thermal and chemical stability .
Applications:
- Research into polymer composites has indicated that integrating pyrazole derivatives can improve mechanical properties and durability, making them suitable for various industrial applications.
Biological Research
Biological Activity Studies:
In biological research, this compound is used to investigate its effects on various biological systems. Its potential as a therapeutic agent is being explored across multiple disease models .
Case Studies:
- Investigations into the antioxidant activity of pyrazole derivatives revealed their capability to scavenge free radicals effectively, indicating potential use in preventing cellular damage associated with chronic diseases .
Diagnostic Applications
Diagnostic Tools:
The compound's specific binding properties are being studied for use in diagnostic assays. Its ability to interact selectively with biological targets enhances the accuracy of disease detection methods .
Mechanism of Action
The mechanism of action of 4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Pyrazol-5-Amine Derivatives
Structural and Electronic Variations
The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the 3-position of the pyrazole core. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Crystallographic and Solid-State Properties
- Molecular Packing: Weak intermolecular interactions (e.g., C–H···N hydrogen bonds and π–π stacking) dominate the crystal packing of pyrazole derivatives, as seen in isomorphic imidazole-4-imines . These interactions influence solubility and stability.
Biological Activity
4-Fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluorine atom and a 4-methylphenyl group. Its chemical formula is , and it is characterized by the following structural attributes:
| Property | Value |
|---|---|
| Molecular Weight | 179.19 g/mol |
| Chemical Formula | C9H10FN3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors through hydrogen bonding and electrostatic interactions. This interaction can modulate the activity of these biological targets, influencing various cellular pathways.
Antimicrobial Properties
Research indicates that compounds with pyrazole scaffolds exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties, showing promise in inhibiting pro-inflammatory cytokines and mediators. In experimental models, it has been noted to reduce inflammation markers significantly, indicating its potential as an anti-inflammatory therapeutic .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism involves the modulation of cell cycle progression and induction of apoptosis .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural features. The fluorine substitution at the 4-position enhances lipophilicity and electron-withdrawing properties, which are crucial for biological activity. Various SAR studies have indicated that modifications in the phenyl ring can lead to significant changes in potency against specific targets .
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of pyrazole derivatives, this compound was administered in animal models exhibiting induced inflammation. The results indicated a marked reduction in edema and inflammatory cytokines compared to control groups, supporting its potential therapeutic application .
Evaluation of Anticancer Properties
A comprehensive evaluation involving multiple cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range against various cancer types. Notably, it demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic index .
Q & A
Q. What stability considerations are critical for long-term storage?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under ICH guidelines. Lyophilization improves stability for hygroscopic compounds, while amber vials prevent photodegradation. LC-MS identifies degradation products (e.g., hydrolyzed amine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
